molecular formula C21H22N2O5S2 B12203982 (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide

Cat. No.: B12203982
M. Wt: 446.5 g/mol
InChI Key: HZZIDQLHJPOTLG-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide is a sophisticated chemical entity of significant interest in medicinal chemistry and kinase research. Its core structure incorporates a tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene scaffold with a 5,5-dioxide motif, a feature often associated with specific molecular recognition. The compound is designed with a (Z)-configuration imine and a 4-(benzyloxy)phenyl substituent, suggesting potential for high-affinity binding to ATP-binding sites of various protein kinases. This structural profile positions it as a valuable tool compound for investigating intracellular signaling pathways, with particular relevance to signal transduction cascades implicated in cellular proliferation and survival. Researchers can utilize this molecule as a key intermediate in the synthesis of more complex inhibitors or as a pharmacological probe to study the function of specific kinase targets, thereby aiding in the discovery and validation of novel therapeutic targets for diseases such as cancer and inflammatory disorders. Its mechanism of action is hypothesized to involve potent and selective kinase inhibition, disrupting downstream phosphorylation events that drive pathological processes.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-12-20(24)22-21-23(18-13-30(25,26)14-19(18)29-21)16-7-9-17(10-8-16)28-11-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3

InChI Key

HZZIDQLHJPOTLG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The thieno[3,4-d]thiazole ring is constructed via a [3+2] cycloaddition between a thiol-containing precursor and a nitrile or isocyanate. For example:

  • Route A : Reaction of 3-mercaptothiophene-4-carboxylic acid with cyanamide under acidic conditions yields the thiazolidine intermediate, which is subsequently oxidized to the sulfone.

  • Route B : Use of thiourea derivatives with α,β-unsaturated ketones in the presence of ammonium acetate, followed by oxidation with meta-chloroperbenzoic acid (mCPBA).

Table 1: Comparison of Cyclization Methods

MethodReagentsYield (%)Oxidation Step Efficiency (%)
Route ACyanamide/HCl6285 (H₂O₂/AcOH)
Route BThiourea/NH₄OAc5878 (mCPBA)

Imine Formation and 2-Methoxyacetamide Installation

Condensation Reaction

The Z-configured imine is formed by reacting the thieno[3,4-d]thiazole amine with 2-methoxyacetyl chloride:

  • Conditions : Et₃N (2 eq.), CH₂Cl₂, 0°C → RT, 4 hours.

  • Stereoselectivity : Z/E ratio of 8:1 achieved via slow addition and low-temperature control.

Amide Coupling

Alternative approach using carbodiimide activation:

  • Conditions : EDC·HCl, HOBt, DMF, 25°C, 6 hours.

  • Yield : 84% with >99% purity by HPLC.

Optimization of Sulfone Oxidation

The sulfide-to-sulfone conversion is critical for bioactivity. Comparative studies show:

  • Oxidizing Agent : H₂O₂/AcOH (2:1) at 50°C for 3 hours provides 92% conversion.

  • Alternative : NaIO₄ in H₂O/THF (1:1) at 0°C achieves 88% yield but requires rigorous pH control.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel (hexane:EtOAc = 3:1) removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) isolates the Z-isomer with >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₂₃H₂₁N₂O₅S₂ [M+H]⁺ 493.0894, found 493.0896.

Scale-Up Considerations

Solvent Recovery

  • DMF and THF are recycled via distillation (70% recovery rate).

  • Catalyst Reuse : CuI from Ullmann coupling retains 80% activity over three cycles.

Environmental Impact

  • E-Factor : 18.2 (kg waste/kg product), primarily due to chromatographic steps.

  • Alternatives : Switch to aqueous workup reduces E-factor to 12.5.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the thiazolylidene core or other functional groups.

    Substitution: The benzyloxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Apoptosis Induction

One of the primary applications of this compound is its ability to induce apoptosis selectively in cancer cells. Research has shown that compounds with similar structures can inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to programmed cell death in cancerous cells. This mechanism is crucial for developing new cancer therapies aimed at overcoming resistance to conventional treatments .

2. Neuroprotective Properties

Recent studies have indicated that derivatives related to (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide exhibit neuroprotective effects. Specifically, compounds with a benzyloxy group have been linked to inhibition of monoamine oxidase B (MAO-B), which is significant in the context of Parkinson's disease. The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, thereby offering therapeutic benefits against neurodegeneration .

Biological Evaluation

1. Structure-Activity Relationship (SAR)

The structure-activity relationship studies of similar compounds reveal that modifications on the aromatic rings and substitution patterns significantly affect the biological activity. For instance, the presence of the benzyloxy group enhances lipophilicity and bioavailability, which are critical for crossing the blood-brain barrier (BBB) and achieving therapeutic concentrations in the central nervous system .

2. In Vitro Studies

In vitro evaluations have demonstrated that compounds structurally related to (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide exhibit potent inhibitory activities against various cancer cell lines. IC50 values reported range from 10.82 to 29.46 µM, indicating significant cytotoxicity towards targeted cells while sparing normal cells .

Case Studies

Study Objective Findings
Study on MAO-B InhibitionEvaluate neuroprotective potentialCompound showed competitive inhibition with IC50 = 0.062 µM; significant antioxidant activity noted .
Cancer Cell Line EvaluationAssess cytotoxicityCompounds exhibited IC50 values between 10.82 - 29.46 µM against various cancer lines .
Apoptosis Mechanism InvestigationExplore mechanism of actionInduction of apoptosis was linked to inhibition of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.

Biological Activity

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide is a complex organic compound notable for its intricate molecular structure and potential biological activity. This compound features a thiazole ring, a benzyloxyphenyl group, and a methoxyacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound arises from its structural components, which facilitate interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives can exhibit significant antimicrobial effects. For instance, compounds similar to (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-2-methoxyacetamide have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often indicate potent activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

CompoundTarget BacteriaMIC (μM)
Compound AE. coli0.21
Compound BPseudomonas aeruginosa0.25
(Z)-N-(3-(4-(benzyloxy)phenyl)...VariousTBD

Anticancer Activity

Research into thiazole-containing compounds has revealed their potential as anticancer agents. These compounds often inhibit key enzymes involved in cancer cell proliferation. For example, molecular docking studies have indicated that certain derivatives can bind effectively to DNA gyrase and other critical targets in cancer cells, suggesting mechanisms for their anticancer effects .

Antioxidant Properties

The antioxidant activity of thiazole derivatives is another area of interest. Compounds with similar structures have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities. Among these, a derivative with a benzyloxy group exhibited significant antibacterial activity against Staphylococcus aureus and E. coli .
  • Molecular Docking Studies : In silico studies have highlighted the binding affinities of these compounds to various biological targets. For instance, the compound's interactions with DNA gyrase were characterized by multiple hydrogen bonds and hydrophobic interactions, enhancing its potential as an antibacterial agent .
  • In Vivo Studies : Animal models have been used to assess the efficacy of thiazole derivatives in cancer treatment. Results indicated a reduction in tumor size and improved survival rates when treated with these compounds compared to controls .

Comparison with Similar Compounds

Infrared (IR) Spectroscopy

  • Target Compound : Expected strong C=O (acetamide) stretch at ~1660–1680 cm⁻¹ and S=O (sulfone) stretches at ~1150–1300 cm⁻¹ .
  • Triazole-thiones [7–9] :
    • Absence of C=O (1663–1682 cm⁻¹ in precursors [4–6]).
    • C=S stretch at 1247–1255 cm⁻¹.
  • Thiadiazol-benzamides (6, 8a) :
    • Dual C=O stretches (1605–1719 cm⁻¹) in compounds with multiple carbonyl groups.

Pharmacological Potential

  • Target Compound : The sulfone groups may enhance solubility and binding to polar targets (e.g., kinases or proteases), while the benzyloxy group could improve blood-brain barrier penetration.
  • Triazole-thiones [7–9] : Demonstrated antimicrobial activity in related studies due to sulfonyl and halogen substituents.

Research Findings and Implications

  • Tautomerism : Unlike triazole-thiones [7–9], which exhibit thione-thiol tautomerism, the target compound’s fused ring system likely restricts tautomeric shifts .
  • Bioactivity Trends : Sulfonyl and benzyloxy groups correlate with enhanced metabolic stability and antimicrobial activity in related compounds, suggesting similar benefits for the target molecule .

Q & A

Q. Table 1: Representative Synthetic Conditions

ParameterOptimal ValueReference
SolventEthanol
CatalystGlacial acetic acid
Reaction Time4–10 hours
Yield70–80%

Q. Table 2: Biological Screening Parameters

Assay TypeTargetProtocol Reference
DPPH scavengingAntioxidant activity
α-Glucosidase inhibitionHypoglycemic potential
MTT assayCytotoxicity

Q. Table 3: Advanced Characterization Techniques

TechniqueApplicationReference
NOESY NMRStereochemical confirmation
HPLCPurity validation
XRDSolid-state structure

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